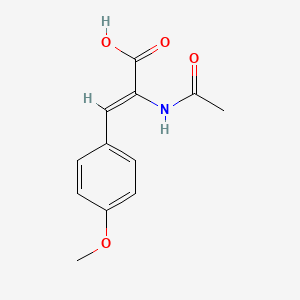

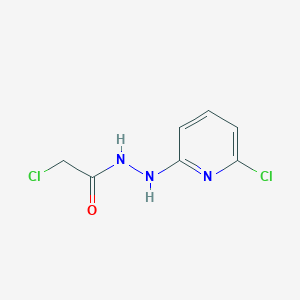

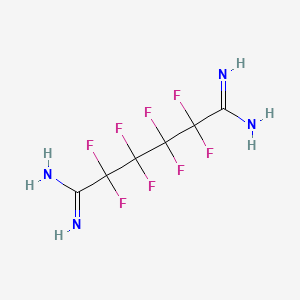

![molecular formula C14H9BrF3NO B3031841 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-21-6](/img/structure/B3031841.png)

4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol

Overview

Description

The compound 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound, resulting in a C=N double bond, known as an imine. Schiff bases are known for their diverse applications in various fields such as coordination chemistry, catalysis, and biological activities .

Synthesis Analysis

Schiff bases like this compound are generally synthesized through a condensation reaction. For instance, the synthesis of similar compounds has been reported using 5-bromosalicylaldehyde with different amines . The synthesis process can also be carried out using green chemistry principles, such as mechanochemical methods, which are solvent-free and considered environmentally friendly .

Molecular Structure Analysis

The molecular structure of Schiff bases is often elucidated using X-ray crystallography, which provides detailed information about the crystal system, space group, and cell parameters . The geometry of these compounds can be optimized using density functional theory (DFT) calculations, which help in understanding the molecular conformation and stability, often revealing the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to the reactive imine group. They can form complexes with metals, which can be used in catalysis or as biological agents . The reactivity of these compounds can be studied using computational methods such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases, including their spectroscopic characteristics (FT-IR, UV-Vis, NMR), thermal behavior, and optical properties, are crucial for their practical applications . These properties can be investigated experimentally and complemented with theoretical approaches like DFT and time-dependent DFT (TD-DFT) . Schiff bases have also been evaluated for their biological activities, such as antibacterial properties and enzyme inhibition, which are important for potential medicinal applications .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that the compound adopts the enol-imine tautomeric form, with an intra-molecular o-h⋯n hydrogen bond, which generates an s(6) ring motif . This structural feature could potentially influence its interaction with biological targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, such as the suzuki–miyaura coupling .

Pharmacokinetics

The compound’s molecular formula is chbrfo, with an average mass of 241005 Da and a monoisotopic mass of 239939758 Da . These properties could potentially influence its bioavailability.

Result of Action

The compound’s planar conformation and the presence of the enol-imine tautomeric form could potentially influence its biological activity .

properties

IUPAC Name |

4-bromo-2-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-8,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEUNSTWVBILMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420775 | |

| Record name | NSC201835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75854-21-6 | |

| Record name | NSC201835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC201835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

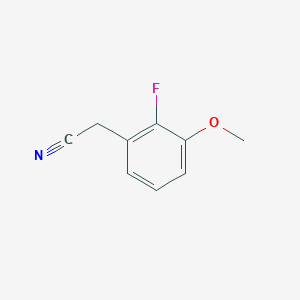

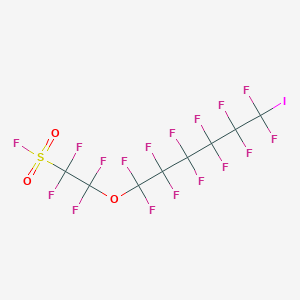

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)

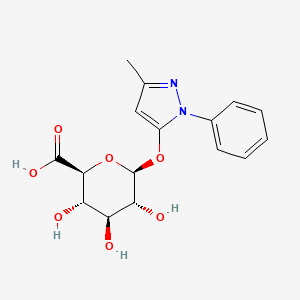

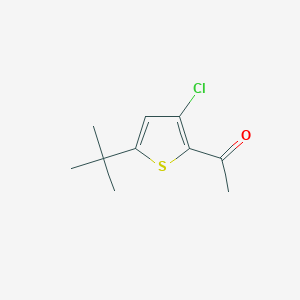

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)